molecular formula C12H11FO B6155625 2-fluoro-1-(naphthalen-1-yl)ethan-1-ol CAS No. 1354542-07-6

2-fluoro-1-(naphthalen-1-yl)ethan-1-ol

Cat. No.: B6155625
CAS No.: 1354542-07-6
M. Wt: 190.21 g/mol
InChI Key: SWDXEHMSTNIZJR-UHFFFAOYSA-N
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Description

2-fluoro-1-(naphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C12H11FO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a fluorine atom and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-(naphthalen-1-yl)ethan-1-ol typically involves the fluorination of a naphthalene derivative followed by the introduction of the ethan-1-ol moiety. One common method involves the reaction of 1-naphthaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. This is followed by a reduction step using a reducing agent like sodium borohydride (NaBH4) to convert the aldehyde group to an alcohol group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-(naphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-fluoro-1-(naphthalen-1-yl)ethanone, while nucleophilic substitution of the fluorine atom can produce various substituted naphthalene derivatives .

Scientific Research Applications

2-fluoro-1-(naphthalen-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets through its fluorine and hydroxyl groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(naphthalen-2-yl)ethan-1-ol: Similar structure but lacks the fluorine atom.

    2-fluoro-1-(naphthalen-2-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.

    2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride: A hydrochloride salt form with an amine group.

Uniqueness

2-fluoro-1-(naphthalen-1-yl)ethan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased solubility in aqueous environments .

Properties

CAS No.

1354542-07-6

Molecular Formula

C12H11FO

Molecular Weight

190.21 g/mol

IUPAC Name

2-fluoro-1-naphthalen-1-ylethanol

InChI

InChI=1S/C12H11FO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2

InChI Key

SWDXEHMSTNIZJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CF)O

Purity

95

Origin of Product

United States

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